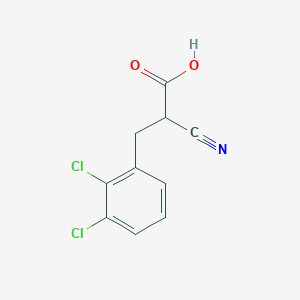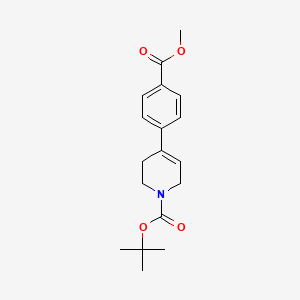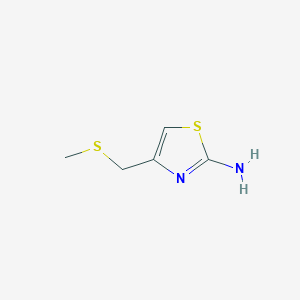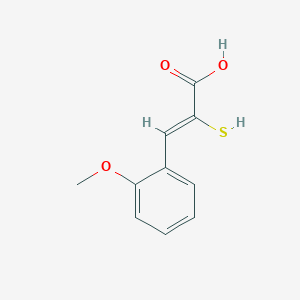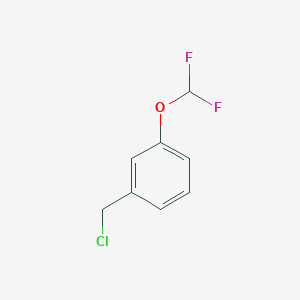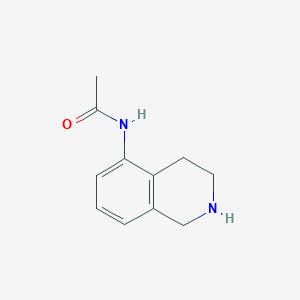
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Übersicht
Beschreibung
“N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid .
Molecular Structure Analysis
The molecular structure of “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide” consists of a tetrahydroisoquinoline ring attached to an acetamide group . The InChI code for this compound is 1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14) .Physical And Chemical Properties Analysis
“N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide” has a molecular weight of 190.24 .Wissenschaftliche Forschungsanwendungen
1. Use as an Herbicide Antidote
Haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, including N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, serve as antidotes for various herbicides such as thiocarbamate, triazine-type, and acetamide herbicides. These compounds are particularly effective in protecting corn against grassy and broadleaf weeds when used in combination with acetamide herbicides (Cacm Staff, 2009).
2. Role in Chemical Synthesis and Rearrangements
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide derivatives have been involved in interesting chemical reactions and rearrangements. For instance, they participate in Smiles-type rearrangements, which are significant for synthesizing biologically interesting compounds with potential therapeutic applications (S. Sirakanyan et al., 2015).
3. Development of Potential PET Ligands
Derivatives of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide have been synthesized as potential positron emission tomography (PET) ligands, particularly for imaging brain diseases. This research demonstrates the compound's potential in the field of neurology and brain imaging (Mingzhang Gao et al., 2006).
4. Antimicrobial Applications
Certain derivatives of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide have shown significant antimicrobial activity. The synthesis and study of these compounds reveal their potential in combating various microbial infections (N. Rao et al., 2020).
5. Antiproliferative Activities in Cancer Research
Some derivatives, particularly those involving N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. This demonstrates the compound's potential application in cancer research and therapy (I‐Li Chen et al., 2013).
6. Synthesis of Novel Compounds
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide derivatives have been usedin the synthesis of diverse novel compounds, demonstrating versatility in organic synthesis. For example, they have been utilized in the preparation of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through Pummerer-type cyclization, illustrating their role as key intermediates in the synthesis of complex molecular structures (J. Toda et al., 2000).
7. Applications in Photochemical Synthesis
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide and its derivatives have been utilized in photochemically induced cyclization reactions. These reactions are instrumental in synthesizing complex compounds like 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines, demonstrating their application in photochemical synthesis and the creation of novel chemical entities (E. Martínez et al., 2001).
8. Microbial Transformation and Biological Activity
The compound has been subject to microbial transformation, leading to the production of various metabolites. These metabolites have been evaluated for anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities, indicating the compound's potential as a source of biologically active leads (Mona El-Aasr et al., 2021).
9. Synthesis of Heterocyclic Compounds
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide derivatives have been used in the synthesis of various heterocyclic compounds, such as pyrimido[6,1-a]isoquinolin-2-ones. This highlights its role in the creation of complex heterocyclic structures, which are important in medicinal chemistry (J. Kóbor et al., 1984).
10. Development of Analgesic and Anti-inflammatory Agents
The compound has been explored for synthesizing quinazolinyl acetamides, which exhibit analgesic and anti-inflammatory activities. This research indicates its potential utility in developing new therapeutic agents for pain and inflammation management (V. Alagarsamy et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide are currently under investigation. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad biological activities of THIQ analogs, it is likely that multiple pathways are affected
Pharmacokinetics
The compound has a molecular weight of 190.24 , which may influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide’s action are currently under investigation. As a THIQ analog, it is expected to have diverse biological activities against various infective pathogens and neurodegenerative disorders . More research is needed to elucidate the specific effects of this compound.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMZGRFWKJDIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41629-36-1 | |
| Record name | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3370431.png)
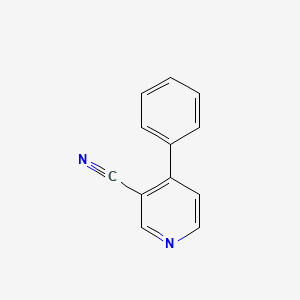

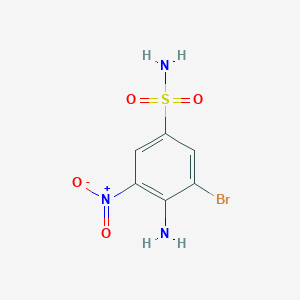
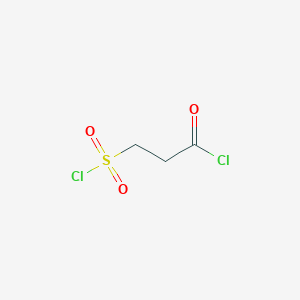
![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)
